4-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide 4-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382856
InChI: InChI=1S/C19H13FN4O2S/c1-11-15(18-22-16(24-26-18)12-5-3-2-4-6-12)27-19(21-11)23-17(25)13-7-9-14(20)10-8-13/h2-10H,1H3,(H,21,23,25)
SMILES:
Molecular Formula: C19H13FN4O2S
Molecular Weight: 380.4 g/mol

4-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16382856

Molecular Formula: C19H13FN4O2S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C19H13FN4O2S
Molecular Weight 380.4 g/mol
IUPAC Name 4-fluoro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H13FN4O2S/c1-11-15(18-22-16(24-26-18)12-5-3-2-4-6-12)27-19(21-11)23-17(25)13-7-9-14(20)10-8-13/h2-10H,1H3,(H,21,23,25)
Standard InChI Key HHOIWNKCYURREH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule features a central thiazole ring fused with a 1,2,4-oxadiazole heterocycle, substituted at the 5-position with a phenyl group. The thiazole nitrogen is further functionalized with a benzamide group containing a fluorine substituent at the para position . This arrangement creates a planar, conjugated system that may influence its electronic properties and intermolecular interactions.

Molecular Specifications

Key molecular parameters derived from experimental data include:

PropertyValueSource
Molecular FormulaC₁₉H₁₃FN₄O₂S
Molecular Weight380.4 g/mol
IUPAC Name4-fluoro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide
Canonical SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4

The presence of multiple heteroatoms (N, O, S) and aromatic systems suggests significant π-π stacking capabilities and potential hydrogen-bonding interactions .

Synthetic Pathways and Optimization

Primary Synthesis Strategy

Current synthetic routes involve a multi-step condensation approach:

  • Thiazole Formation: Cyclization of thiourea derivatives with α-halo ketones generates the 4-methylthiazole core.

  • Oxadiazole Construction: Reaction of nitrile oxides with amidoximes under microwave irradiation yields the 3-phenyl-1,2,4-oxadiazole moiety .

  • Benzamide Coupling: Amide bond formation between the thiazole amine and 4-fluorobenzoic acid derivatives completes the assembly.

Yield Optimization Challenges

  • Steric hindrance at the thiazole C2 position

  • Competing side reactions during oxadiazole ring closure

  • Sensitivity of the imine group to hydrolysis

Physicochemical Profile

Calculated Properties

While experimental data on solubility and stability remain limited, computational predictions suggest:

ParameterPredicted ValueMethod
logP (Octanol-Water)3.2 ± 0.5XLogP3
Topological Polar Surface Area98.5 ŲErtl et al.
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6PubChem

These properties indicate moderate lipophilicity suitable for potential membrane penetration in biological systems .

Comparative Analysis with Structural Analogues

The chloro-substituted analogue (4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide) demonstrates how halogen substitution impacts molecular properties:

PropertyFluoro DerivativeChloro Derivative
Molecular Weight380.4 g/mol396.9 g/mol
Halogen Atomic Radius0.64 Å0.99 Å
Electronegativity3.983.16

The smaller fluorine atom increases electron-withdrawing effects while reducing steric bulk compared to chlorine .

Critical Research Gaps and Future Directions

Current limitations in understanding include:

  • Stereochemical Outcomes: The (2E) configuration requires validation through X-ray crystallography

  • Metabolic Stability: No ADMET data exists for this specific compound

  • Synthetic Scalability: Published routes lack detail on purification and scale-up challenges

Priority research areas should focus on:

  • Comprehensive biological screening panels

  • Solubility enhancement through prodrug approaches

  • Computational docking studies against therapeutic targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator